molecular formula C8H13NO4 B1391881 5-(Methoxycarbonyl)piperidine-3-carboxylic acid CAS No. 748113-39-5

5-(Methoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B1391881
CAS No.: 748113-39-5
M. Wt: 187.19 g/mol
InChI Key: OGVLHCBDMWXAEL-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)piperidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H13NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Mechanism of Action

While the specific mechanism of action for 5-(Methoxycarbonyl)piperidine-3-carboxylic acid is not mentioned in the search results, it’s worth noting that ®-(-)-3-Piperidinecarboxylic acid, a related compound, is an inhibitor of GABA (γ-aminobutyric acid) uptake .

Safety and Hazards

5-(Methoxycarbonyl)piperidine-3-carboxylic acid is labeled with the GHS07 pictogram, indicating that it is a hazard. The hazard statements include H303 and H320, suggesting that it may be harmful if swallowed and causes eye irritation . Precautionary statements include P305+351+338, advising to rinse cautiously with water for several minutes in case of eye contact .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 5-(Methoxycarbonyl)piperidine-3-carboxylic acid, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)piperidine-3-carboxylic acid typically involves the hydrogenation of functionalized pyridines. One common method includes the use of a rhodium oxide catalyst under mild conditions . The reaction conditions are generally mild, requiring only the reactant, catalyst, and a hydrogen source.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydrogenation processes using stable and commercially available catalysts such as Rh2O3. The substrate scope is broad, making this method practically useful for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation typically yields the reduced form of the compound, while oxidation can produce various oxidized derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methoxycarbonyl and carboxylic acid groups provides versatility in chemical synthesis and potential biological activity .

Properties

IUPAC Name

5-methoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h5-6,9H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVLHCBDMWXAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678070
Record name 5-(Methoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748113-39-5
Record name 5-(Methoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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